![molecular formula C25H22N2O4 B2905818 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide CAS No. 1209913-35-8](/img/structure/B2905818.png)
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the synthetic strategies used can greatly influence the final product .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving such compounds can be influenced by various factors. For instance, the steric factors can have a significant impact on the biological activity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by various factors, including their molecular structure and the presence of different functional groups .Mechanism of Action
Target of Action
Similar compounds with a pyrrolidine ring have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
The structure–activity relationship (sar) of compounds with a pyrrolidine ring has been studied, indicating that environmental factors could potentially influence their action .
Safety and Hazards
The safety and hazards associated with such compounds can vary greatly depending on their structure and the specific functional groups they contain. Some compounds with a similar structure have demonstrated significant safety risks, including mutagenic potential and time-dependent drug-drug interaction .
Future Directions
The future directions in the research of such compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the influence of various factors on the biological activity of the compounds .
properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-22-15-16(12-13-19(22)27-14-6-11-23(27)28)26-25(29)24-17-7-2-4-9-20(17)31-21-10-5-3-8-18(21)24/h2-5,7-10,12-13,15,24H,6,11,14H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKRTTPLYZITSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5CCCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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